molecular formula C16H13BrN4O2S B270290 N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

Katalognummer B270290
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: ABQFNRQXAAKQHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPO-27 and is a member of the oxadiazole family of compounds.

Wissenschaftliche Forschungsanwendungen

BPO-27 has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer activity against a range of cancer cell lines, including lung cancer, breast cancer, and prostate cancer. BPO-27 has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, BPO-27 has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of BPO-27 is not well understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BPO-27 has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. The exact mechanism by which BPO-27 exerts its antifungal, antibacterial, and anti-inflammatory effects is still under investigation.
Biochemical and Physiological Effects:
BPO-27 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells, fungi, and bacteria. BPO-27 has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, BPO-27 has been shown to have low toxicity, indicating that it may be a safe and effective therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BPO-27 in lab experiments is its relative ease of synthesis. The compound can be obtained in good yields using a straightforward synthesis method. Additionally, BPO-27 has been found to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using BPO-27 in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on BPO-27. One area of research could focus on elucidating the mechanism of action of the compound. This could provide insight into how BPO-27 exerts its anticancer, antifungal, antibacterial, and anti-inflammatory effects. Another area of research could focus on optimizing the synthesis of BPO-27 to improve yield and purity. Additionally, future studies could investigate the efficacy of BPO-27 in animal models of cancer, fungal infections, bacterial infections, and inflammatory diseases. Finally, further research could be conducted to investigate the potential of BPO-27 as a lead compound for the development of new therapeutic agents.

Synthesemethoden

The synthesis of BPO-27 involves the reaction of 4-bromoaniline with 2-pyridinecarboxylic acid hydrazide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloroethanethiol to yield BPO-27. The synthesis of BPO-27 is a relatively straightforward process, and the compound can be obtained in good yields.

Eigenschaften

Produktname

N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

Molekularformel

C16H13BrN4O2S

Molekulargewicht

405.3 g/mol

IUPAC-Name

N-(4-bromophenyl)-3-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C16H13BrN4O2S/c17-11-4-6-12(7-5-11)19-14(22)8-10-24-16-21-20-15(23-16)13-3-1-2-9-18-13/h1-7,9H,8,10H2,(H,19,22)

InChI-Schlüssel

ABQFNRQXAAKQHL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)Br

Kanonische SMILES

C1=CC=NC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.